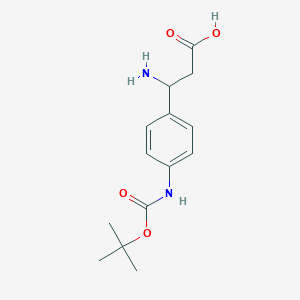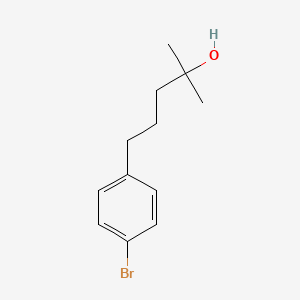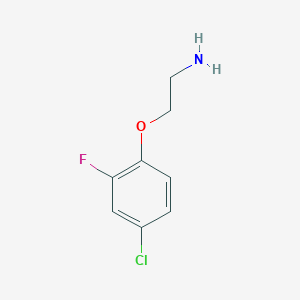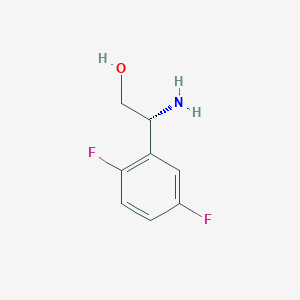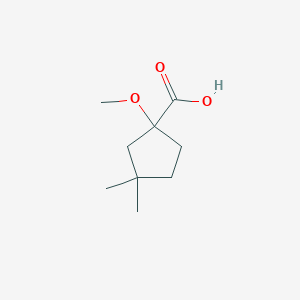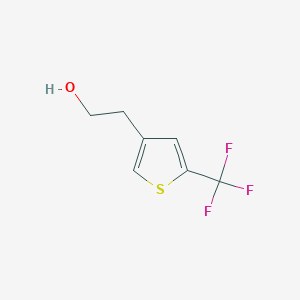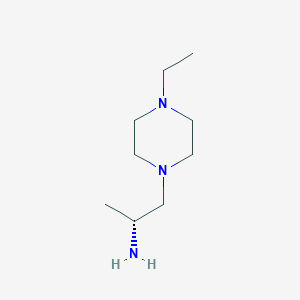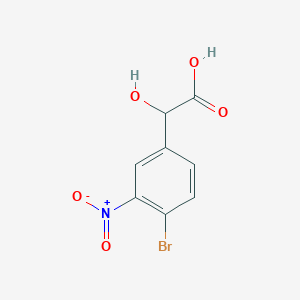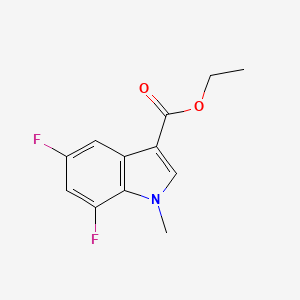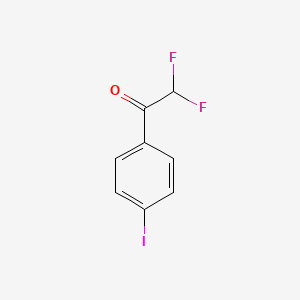
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5F2IO It is a derivative of ethanone, where the hydrogen atoms at the 2-position are replaced by fluorine atoms, and the phenyl ring is substituted with an iodine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one involves the reaction of 4-iodoacetophenone with a fluorinating agent. The reaction typically requires a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of compounds with different substituents replacing the iodine atom.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(4-iodophenyl)ethan-1-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Iodophenyl)ethan-1-one: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1-(4-bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
2,2-Difluoro-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of iodine.
Uniqueness
2,2-Difluoro-1-(4-iodophenyl)ethan-1-one is unique due to the combination of fluorine and iodine atoms, which imparts distinct reactivity and properties. The presence of fluorine atoms can influence the compound’s electronic properties, while the iodine atom can participate in specific reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5F2IO |
|---|---|
Peso molecular |
282.03 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5F2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
Clave InChI |
FTURLZCAUWZGSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


